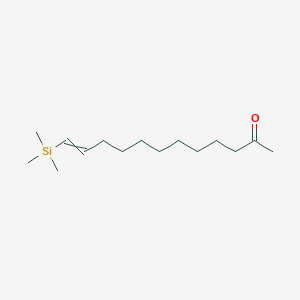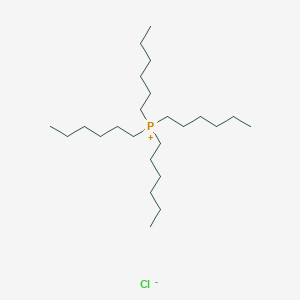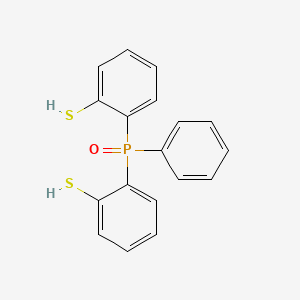![molecular formula C14H22 B14305231 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene CAS No. 112498-98-3](/img/structure/B14305231.png)
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene is a unique organic compound characterized by its spirocyclic structure. This compound contains a cyclopropyl group and a butyl group attached to a heptene ring, forming a spiro linkage. The spirocyclic structure is known for its rigidity and unique chemical properties, making it an interesting subject for research in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves several steps, typically starting with the formation of the cyclopropyl group. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . The cyclopropyl group can then be further modified to introduce the butyl and heptene groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the cyclopropyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. The rigidity of the spiro structure also contributes to its stability and specificity in binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Synthesized through degage cyclization and known for its unique chemical properties.
Uniqueness
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene stands out due to its specific combination of a butyl group, cyclopropyl group, and spirocyclic heptene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112498-98-3 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
6-butyl-7-cyclopropylspiro[2.4]hept-6-ene |
InChI |
InChI=1S/C14H22/c1-2-3-4-11-7-8-14(9-10-14)13(11)12-5-6-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
IOBYXWYGXYOCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2(CC1)CC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)






![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)


